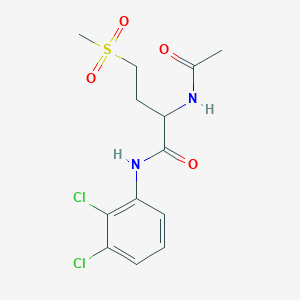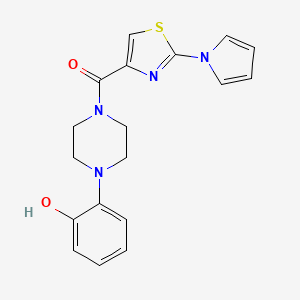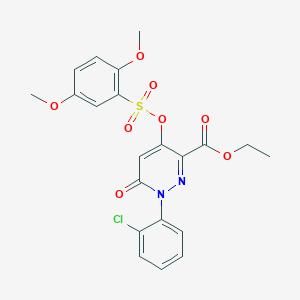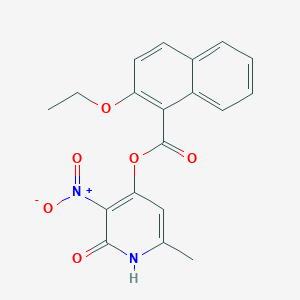
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is an organic compound with the molecular formula C11H10N2O2 . It is also known as Meldrum’s acid.
Molecular Structure Analysis
The molecular structure of 3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 202.21 .Physical And Chemical Properties Analysis
The melting point of 3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is 270-271 °C (decomp), and the predicted boiling point is 587.0±50.0 °C . The predicted density is 1.269±0.06 g/cm3, and the predicted pKa is 11.73±0.20 .Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Research indicates a move towards more sustainable and environmentally friendly synthesis methods. For instance, a study by Hasaninejed et al. (2013) describes a room-temperature, catalyst-free, one-pot pseudo-five-component synthesis under ultrasonic irradiation, emphasizing the environmental benefits such as shorter reaction times and excellent yields without the need for harmful catalysts Room-Temperature, Catalyst-Free, One-Pot Pseudo-Five-Component Synthesis of 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under Ultrasonic Irradiation.
Molecular Docking and ADME
The compound's utility in pharmacological contexts, such as drug design, is highlighted through studies on related pyrazole derivatives. Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs using a similar chemical structure, further assessed through molecular docking and ADME studies to understand their interaction with bacterial targets and predict their absorption, distribution, metabolism, and excretion (ADME) profiles Synthesis, characterization, molecular docking, ADME and biological evaluation of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles.
Novel Catalysts and Reaction Media
Research by Shahbazi-Alavi et al. (2017) on the synthesis of pyrazole derivatives using ionic liquid attached to colloidal silica nanoparticles in water demonstrates the compound's relevance in developing new catalytic methods. These methods offer advantages such as high catalytic activity, excellent yields, and short reaction times, showcasing the compound's potential in facilitating chemical reactions more efficiently Synthesis of 4,4′-(arylmethylene)bis(3-carboxymethyl-1-phenyl-1H-pyrazol-5-ol)s using ionic liquid attached to colloidal silica nanoparticles in water.
Optoelectronic Properties
The pyrazine derivatives' synthesis and their structural and optoelectronic properties exploration, as discussed by Zhao et al. (2004), highlight the chemical compound's application in the development of light-emitting devices. These studies provide valuable insights into how variations in the chemical structure affect electronic properties and device performance 2,5-Di(aryleneethynyl)pyrazine derivatives: synthesis, structural and optoelectronic properties, and light-emitting deviceElectronic supplementary information (ESI) available: tables of the optimised geometry atom coordinates; orbital contour plots for the HOMOs and LUMOs of 4 and 12; spectra of 6.
Polymeric Electrochromic Materials
Investigations into polymeric electrochromic materials employing related pyrazine structures, as reported by Zhao et al. (2014), underscore the potential of such compounds in creating advanced materials for NIR electrochromic devices. This research points to the versatility of pyrazine derivatives in material science, particularly in applications that require significant optical property manipulations Three donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as acceptor unit and thiophene derivatives as donor units.
Propiedades
IUPAC Name |
(3E)-3-benzylidenepiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRZIIBSVQJPB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-3-pyridinyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2684681.png)



![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)


![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)



![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)